Gangamicin

Vue d'ensemble

Description

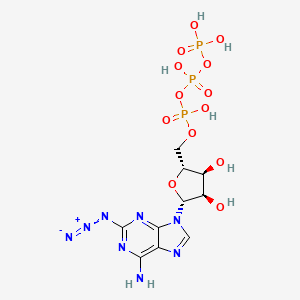

Gentamicin is an aminoglycoside antibiotic used to treat several types of bacterial infections. This may include bone infections, endocarditis, pelvic inflammatory disease, meningitis, pneumonia, urinary tract infections, and sepsis among others . It is not effective for gonorrhea or chlamydia infections . It can be given intravenously, by intramuscular injection, or topically .

Synthesis Analysis

Gentamicin is a complex mixture of four major components, designated as C1, C2, C1a, and C2a, and minor ones like sisomicin, sagamicin (gentamicin C2b), and dihydroxy C2a (antibiotic JI-20 B), which is a precursor of C2a, C2, and C1 . A reliable and accurate high-performance liquid chromatography (HPLC) procedure was established for its analysis . A two-step chemoenzymatic route has been developed to regioselectively modify the C-6′ position of AGAs .Chemical Reactions Analysis

Gentamicin kills bacteria by damaging the plasma membrane and binding to 16S ribosomal RNA, leading to the inhibition of microbial protein synthesis . A gentamicin starting dose of 7 mg/kg based on total body weight (or on adjusted body weight in obese patients) is the optimal strategy for increasing the probability of target attainment .Physical And Chemical Properties Analysis

Gentamicin has been characterized through various spectroscopic techniques such as Fourier transform infra-red (FTIR), nuclear magnetic resonance (NMR), mass, and ultraviolet (UV) visible . The exceptional physical and chemical properties of silver nanoparticles allow them to be used in various fields .Applications De Recherche Scientifique

Computational Task Management in Scientific Projects

Gangamicin is notably associated with the development of the computational task-management tool, Ganga. This tool significantly improves the management of computational tasks in various scientific projects. It is particularly beneficial for researchers who need to switch between different processing systems. Ganga provides a homogeneous environment for processing data across heterogeneous resources, which is critical in fields like High Energy Physics. This application showcases Gangamicin's role in facilitating complex scientific research by simplifying computational processes across diverse platforms (Moscicki et al., 2009).

Medical Genomics Research in Low and Middle-Income Countries

Gangamicin's applications extend to medical genomics research in low and middle-income countries (LMICs). The insights provided by Gangamicin have been instrumental in understanding the infrastructure needs for genomics research in these regions. This is crucial given the distinct health priorities of LMICs compared to the developed world. Gangamicin's contributions help address the challenges faced by LMICs in carrying out medical genomics research, which is of high global importance due to the unique genetic variants found in these populations (Forero et al., 2016).

Pharmacological and Therapeutic Properties in Traditional Medicine

Gangamicin has also been a subject of interest in exploring the pharmacological and therapeutic properties of traditional medicinal plants. For instance, its role in the study of Desmodium gangaticum, a perennial herb used in traditional Indian medicine, highlights its applications in phytochemistry and pharmacology. These studies investigate the bio-active phytochemicals and pharmacological activities of herbs, contributing to the understanding of traditional therapeutic uses and potential clinical applications (Vasani et al., 2022).

Applications in Radiomics and Personalized Medicine

In the field of radiomics and personalized medicine, Gangamicin's role is notable. It contributes to the development and validation of medical imaging data used in clinical-decision support systems. This application is vital in cancer research, where radiomic analysis helps in improving diagnostic, prognostic, and predictive accuracy. Gangamicin's contribution to this field underscores its potential in advancing personalized medicine through sophisticated image analysis tools (Lambin et al., 2017).

Orientations Futures

The rise and spread of antimicrobial resistance have necessitated the development of novel antimicrobials which are effective against drug-resistant pathogens . Gentamicin-conjugated nanoparticles have shown enhanced bactericidal effects and drug delivery, suggesting a potential future direction for gentamicin use .

Propriétés

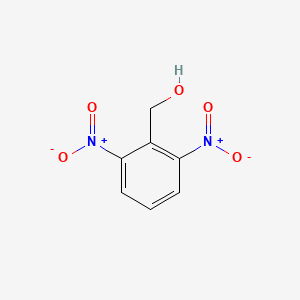

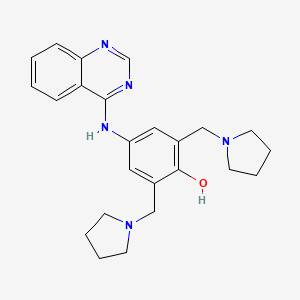

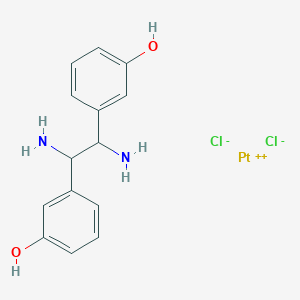

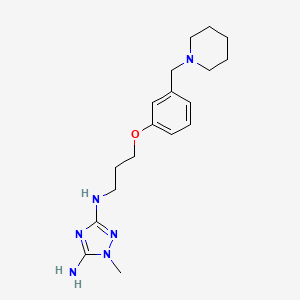

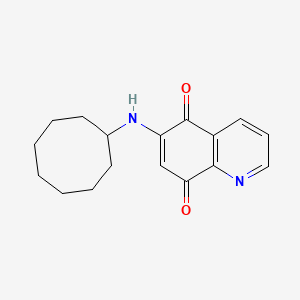

IUPAC Name |

6-(cyclooctylamino)quinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c20-15-11-14(17(21)13-9-6-10-18-16(13)15)19-12-7-4-2-1-3-5-8-12/h6,9-12,19H,1-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBSXTTUNYWOCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC2=CC(=O)C3=C(C2=O)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189511 | |

| Record name | Gangamicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gangamicin | |

CAS RN |

35961-95-6 | |

| Record name | Gangamicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035961956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gangamicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gangamicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GANGAMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMQ1GNV3HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.